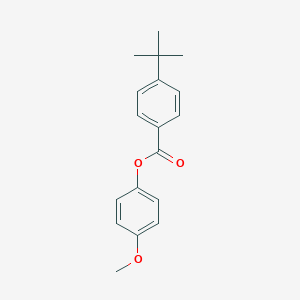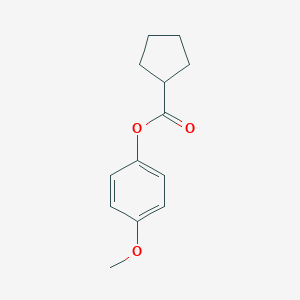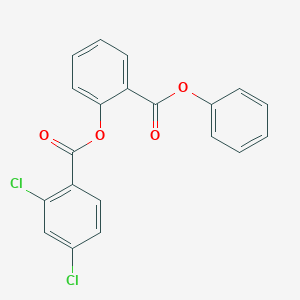
4-Chloro-6-methylquinolizin-5-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methylquinolizin-5-ium is a heterocyclic aromatic compound with the molecular formula C10H9ClN . This compound is part of the quinolizinium family, which is known for its diverse biological and chemical properties. The presence of a chlorine atom at the 4th position and a methyl group at the 6th position on the quinolizinium ring imparts unique characteristics to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylquinolizin-5-ium typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of quinoline derivatives, which undergo chlorination and methylation reactions. For instance, the preparation of similar compounds like 4-chloro-6,7-dimethoxyquinoline involves the use of solvents and reagents such as acetophenone and dimethoxy quinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chloro-6-methylquinolizin-5-ium can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolizinium derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
4-Chloro-6-methylquinolizin-5-ium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-6-methylquinolizin-5-ium involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting metabolic pathways .
類似化合物との比較
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Similar in structure but with additional methoxy groups.
4-Aminoquinolines: Such as chloroquine, used as antimalarial drugs.
Uniqueness
4-Chloro-6-methylquinolizin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H9ClN+ |
|---|---|
分子量 |
178.64 g/mol |
IUPAC名 |
4-chloro-6-methylquinolizin-5-ium |
InChI |
InChI=1S/C10H9ClN/c1-8-4-2-5-9-6-3-7-10(11)12(8)9/h2-7H,1H3/q+1 |
InChIキー |
UNZXIXHMLBHDMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C(=CC=C2)Cl |
正規SMILES |
CC1=[N+]2C(=CC=C1)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)





![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)




![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
